IANBD ester

Description

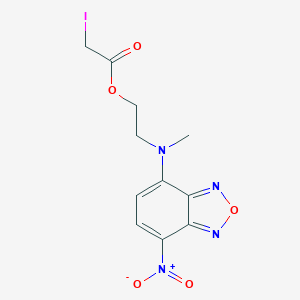

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl 2-iodoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN4O5/c1-15(4-5-20-9(17)6-12)7-2-3-8(16(18)19)11-10(7)13-21-14-11/h2-3H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDDXHFONHIYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC(=O)CI)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60217218 | |

| Record name | 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67013-48-3 | |

| Record name | 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067013483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IANBD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJD3BAC4VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

IANBD Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

IANBD ester (N,N'-dimethyl-N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine), CAS Number 67013-48-3, is a fluorescent probe highly valued in biological and biochemical research. It belongs to the family of environment-sensitive dyes based on the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore. The key features of IANBD ester are its thiol-reactive iodoacetyl group and the environmentally sensitive fluorescence of its NBD core. This dual functionality allows for the specific labeling of cysteine residues in proteins, enabling the study of protein structure, function, and dynamics. The fluorescence of the NBD moiety is significantly influenced by the polarity of its local microenvironment, making IANBD ester an excellent tool for reporting on conformational changes, binding events, and the hydrophobicity of the probe's vicinity.[1]

Core Properties and Structure

IANBD ester's structure consists of three key components: the NBD fluorophore, an ethylenediamine linker, and a reactive iodoacetyl group. The NBD group is responsible for the fluorescence properties, which are characterized by weak emission in aqueous, polar environments and significantly enhanced fluorescence in nonpolar, hydrophobic settings.[1] The iodoacetyl moiety provides the means for covalent attachment to thiol groups, primarily found in cysteine residues of proteins.

Data Presentation

Photophysical Properties

| Solvent | Dielectric Constant | Representative Absorption Max (nm) | Representative Emission Max (nm) | Representative Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | ~465 | ~520 | ~2300 |

| Dioxane | 2.21 | ~468 | ~530 | ~2600 |

Table 1: Representative photophysical properties of an NBD derivative illustrating solvent-dependent spectral shifts. Actual values for IANBD ester may vary.[1]

Experimental Protocols

Synthesis of IANBD Ester

The synthesis of IANBD ester is a two-step process that begins with the functionalization of the NBD fluorophore followed by the introduction of the iodoacetyl reactive group.

Step 1: Synthesis of N-(2-hydroxyethyl)-N-methyl-7-nitrobenz-2-oxa-1,3-diazol-4-amine

-

Reactants: 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) and N-methyl-2-aminoethanol.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Procedure:

-

Dissolve NBD-Cl in the chosen solvent.

-

Add N-methyl-2-aminoethanol to the solution. A base like sodium bicarbonate or triethylamine is often added to neutralize the hydrochloric acid that is formed during the reaction.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product is purified using column chromatography.

-

Step 2: Esterification to form IANBD Ester

-

Reactants: N-(2-hydroxyethyl)-N-methyl-7-nitrobenz-2-oxa-1,3-diazol-4-amine, iodoacetic acid, a coupling agent (e.g., dicyclohexylcarbodiimide - DCC), and a catalyst (e.g., 4-dimethylaminopyridine - DMAP).

-

Solvent: Anhydrous dichloromethane (DCM) or a similar aprotic solvent.

-

Procedure:

-

Dissolve N-(2-hydroxyethyl)-N-methyl-7-nitrobenz-2-oxa-1,3-diazol-4-amine, iodoacetic acid, and DMAP in the anhydrous solvent.

-

Cool the reaction mixture in an ice bath.

-

Add a solution of DCC in the same solvent dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

The dicyclohexylurea (DCU) byproduct precipitates and is removed by filtration.

-

The filtrate is concentrated, and the crude product is purified by column chromatography to yield IANBD ester.

-

Protein Labeling with IANBD Ester

This protocol describes the specific labeling of cysteine residues in a purified protein with IANBD ester.

Materials:

-

Purified protein with at least one accessible cysteine residue in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5). The buffer should be free of thiol-containing reagents like DTT or β-mercaptoethanol.

-

IANBD ester stock solution (e.g., 10 mM in anhydrous DMF or DMSO).

-

Reducing agent (optional, for reducing disulfide bonds, e.g., DTT or TCEP).

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).

-

Gel filtration column (e.g., Sephadex G-25) for purification.

Procedure:

-

(Optional) Reduction of Protein Disulfide Bonds: If the target cysteine is in a disulfide bond, it must first be reduced. Incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature. Remove the reducing agent by dialysis or using a desalting column.

-

Labeling Reaction:

-

Dissolve the purified protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Add the IANBD ester stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the dye over the protein. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.

-

-

Quenching the Reaction: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to react with any unreacted IANBD ester. Incubate for 30 minutes at room temperature.

-

Purification of the Labeled Protein: Separate the labeled protein from the unreacted dye and quenching reagent using a gel filtration column equilibrated with the desired storage buffer. Collect the fractions containing the protein, which can be identified by its absorbance at 280 nm and the absorbance of the NBD dye (around 470 nm).

-

Determination of Labeling Efficiency: The degree of labeling (DOL) can be estimated by measuring the absorbance of the purified protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the conjugated NBD (typically around 470-480 nm). The molar extinction coefficient of the protein at 280 nm and the NBD dye at its absorbance maximum are required for this calculation.

Mandatory Visualization

Signaling Pathway: Calmodulin Conformational Change

The following diagram illustrates the conformational change of calmodulin upon binding of calcium ions, a classic example of a signaling event that can be monitored using an environment-sensitive fluorescent probe like IANBD ester attached to a strategic cysteine residue on calmodulin or a calmodulin-binding protein. The change in the local environment of the probe upon Ca²⁺ binding would lead to a change in its fluorescence properties.

Caption: Calmodulin activation pathway.

Experimental Workflow: Protein Labeling with IANBD Ester

This diagram outlines the key steps in the experimental workflow for labeling a protein with IANBD ester and preparing it for fluorescence microscopy.

Caption: Workflow for protein labeling.

References

An In-depth Technical Guide to IANBD Ester: Structure, Properties, and Applications

This guide provides a comprehensive overview of IANBD ester, a thiol-reactive, environmentally sensitive fluorescent probe. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques to study protein structure and function. The document details the chemical structure, physicochemical properties, synthesis, and mechanism of action of IANBD ester, along with detailed experimental protocols for its use.

Core Chemical Structure and Properties

IANBD ester, with the chemical name N-((2-(Iodoacetoxy)ethyl)-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole, is a specialized fluorescent dye designed to probe biological microenvironments.[1][2] Its structure is tripartite, consisting of a fluorescent reporter (NBD), a reactive group (iodoacetyl), and a flexible linker.

-

NBD Fluorophore (7-nitrobenz-2-oxa-1,3-diazole) : This is an environmentally sensitive fluorophore. It exhibits weak fluorescence in polar, aqueous environments but becomes significantly more fluorescent in nonpolar, hydrophobic settings.[1] This solvatochromic property is the basis for its utility in detecting conformational changes.

-

Iodoacetyl Reactive Group : This moiety is highly reactive towards sulfhydryl (thiol) groups, enabling the specific, covalent labeling of cysteine residues in proteins.[1]

-

Ethylenediamine Linker : A flexible chain that connects the NBD fluorophore to the iodoacetyl group, providing spatial separation to minimize functional interference between the two moieties.[1]

The key physicochemical and spectral properties of IANBD ester are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 67013-48-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁IN₄O₅ | [2] |

| Molecular Weight | 406.13 g/mol | [2] |

| Boiling Point | 523.3°C at 760 mmHg | [2] |

| Density | 1.893 g/cm³ | [2] |

| Excitation Maximum | ~472 nm | [1] |

| Emission Maximum | ~536 nm | [1] |

| Molar Extinction Coeff. | 23,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield | Environment-dependent; increases dramatically in nonpolar environments | [1] |

Synthetic Pathway

The synthesis of IANBD ester is a two-step process that begins with the functionalization of the NBD core, followed by the introduction of the thiol-reactive iodoacetate group.

Protocol for Synthesis:

-

Step 1: Nucleophilic Aromatic Substitution : 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) is reacted with N-methyl-2-aminoethanol.[1] This reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.[1] The reaction yields the intermediate, N-(2-hydroxyethyl)-N-methyl-7-nitrobenz-2-oxa-1,3-diazol-4-amine.[1]

-

Step 2: Esterification : The hydroxyl group of the intermediate is then esterified using iodoacetic acid.[1] This coupling is commonly achieved using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to form the final IANBD ester product.[1]

Principle of Operation as a Biosensor

IANBD ester functions by covalently attaching to a protein and reporting on its local environment. The fluorescence signal is modulated by conformational changes that alter the polarity of the environment surrounding the NBD fluorophore.

When the IANBD-labeled cysteine residue is exposed to the polar aqueous solvent, the NBD fluorophore is quenched, resulting in low fluorescence.[1] Upon a triggering event, such as ligand binding or protein-protein interaction, the protein may undergo a conformational change.[1][4] If this change moves the IANBD probe into a nonpolar, hydrophobic pocket, it is shielded from the aqueous environment, leading to a significant increase in its fluorescence quantum yield and thus a detectable increase in emission intensity.[1]

Experimental Workflow and Protocols

The successful use of IANBD ester requires careful execution of protein labeling, purification, and fluorescence analysis.

References

An In-depth Technical Guide to the Fluorescent Properties of IANBD Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

IANBD ester (N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine) is a thiol-reactive fluorescent probe widely utilized in biological and biochemical research. Its core, the 7-nitrobenz-2-oxa-1,3-diazole (NBD) group, is renowned for its environmental sensitivity. The fluorescence of IANBD ester is significantly influenced by the polarity of its local microenvironment, making it an invaluable tool for studying protein structure, function, and dynamics. This technical guide provides a comprehensive overview of the fluorescent properties of IANBD ester, detailed experimental protocols for its use, and visualizations of key experimental workflows.

Core Fluorescent Properties of IANBD Ester

The fluorescence of IANBD ester is characterized by its sensitivity to the surrounding environment. In aqueous, polar environments, the probe exhibits weak fluorescence. However, upon conjugation to a biomolecule, such as a protein, and subsequent localization to a nonpolar, hydrophobic region, its fluorescence quantum yield and lifetime increase dramatically.[1] This property, known as solvatochromism, is a hallmark of the NBD fluorophore.[1]

The underlying mechanism for this environmental sensitivity lies in the competition between radiative and non-radiative decay pathways of the excited state. In polar solvents, non-radiative decay processes are more efficient, leading to quenching of fluorescence. Conversely, in nonpolar environments, these non-radiative pathways are suppressed, resulting in enhanced fluorescence emission.[1]

Quantitative Fluorescent Properties

The photophysical properties of IANBD ester are highly dependent on the solvent. The following table summarizes the typical absorption and emission maxima of a representative NBD derivative in various solvents, illustrating the effect of solvent polarity.

| Solvent | Dielectric Constant | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | ~465 | ~520 | ~2300 |

| Dioxane | 2.21 | ~468 | ~530 | ~2600 |

Table 1: Representative photophysical properties of an NBD derivative in different solvents. The exact values for IANBD ester may vary.[1]

Experimental Protocols

Labeling of Cysteine Residues in Proteins with IANBD Ester

IANBD ester is a haloacetyl derivative that readily reacts with sulfhydryl groups of cysteine residues to form a stable thioether bond.[2] This specific reactivity makes it an excellent tool for site-specific labeling of proteins.

Materials:

-

Protein of interest with a solvent-accessible cysteine residue

-

IANBD ester

-

Reaction Buffer: 10–100 mM phosphate, Tris, or HEPES buffer, pH 7.0–7.5

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: 2-mercaptoethanol or DTT

-

Size-exclusion chromatography column for purification

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 50–100 µM.

-

If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-fold molar excess of DTT or TCEP and incubate at room temperature for 30 minutes.

-

Remove the reducing agent by dialysis or using a desalting column immediately before labeling, as it will compete with the protein for reaction with IANBD ester.[2][3]

-

-

IANBD Ester Stock Solution Preparation:

-

Immediately before use, dissolve IANBD ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the IANBD ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark to prevent photobleaching.

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as 2-mercaptoethanol or DTT, to a final concentration of 10-50 mM to react with any unreacted IANBD ester.

-

Incubate for at least 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted probe and quenching reagent by size-exclusion chromatography. The labeled protein will elute first, followed by the smaller molecules.

-

Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and the absorption maximum of IANBD ester (around 470 nm).

-

-

Determination of Labeling Efficiency:

-

The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the purified protein-dye conjugate at 280 nm and the absorbance maximum of the IANBD ester.

-

Applications in Research and Drug Development

The unique fluorescent properties of IANBD ester make it a versatile tool in various research areas:

-

Probing Protein Conformation and Dynamics: Changes in the local environment of the IANBD ester label due to protein folding, unfolding, or conformational changes upon ligand binding can be monitored by changes in its fluorescence intensity and emission wavelength.

-

Förster Resonance Energy Transfer (FRET): IANBD ester can serve as a donor in FRET experiments to measure distances and detect interactions between biomolecules.[4][5] When paired with a suitable acceptor fluorophore, such as fluorescein, changes in the distance between the donor and acceptor can be quantified by measuring the efficiency of energy transfer.[4][6]

-

Membrane Studies: The sensitivity of IANBD ester to the hydrophobicity of its environment makes it useful for studying the properties of biological membranes, including membrane fluidity and protein-lipid interactions.

-

High-Throughput Screening: In drug discovery, IANBD ester can be used to develop assays for screening compound libraries. For example, a change in fluorescence upon a compound binding to a target protein can be used as a readout.

Förster Resonance Energy Transfer (FRET) with IANBD Ester

FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule. The efficiency of this transfer is highly dependent on the distance between the two molecules, typically in the range of 1-10 nm.

Conclusion

IANBD ester is a powerful fluorescent probe with unique properties that make it highly valuable for researchers in life sciences and drug development. Its environmental sensitivity, coupled with its specific reactivity towards cysteine residues, allows for detailed investigations of protein structure, function, and interactions. By understanding its core fluorescent properties and employing appropriate experimental protocols, researchers can effectively harness the capabilities of IANBD ester to gain deeper insights into complex biological systems.

References

- 1. IANBD ester | 67013-48-3 | Benchchem [benchchem.com]

- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - FI [thermofisher.com]

- 5. blog.addgene.org [blog.addgene.org]

- 6. nathan.instras.com [nathan.instras.com]

An In-depth Technical Guide on the Core Mechanism of Action of Ester-Containing Ionophores

Disclaimer: The term "IANBD ester" does not correspond to a standard chemical nomenclature found in the reviewed scientific literature. This guide will focus on a well-characterized class of ester-containing synthetic ionophores, specifically diamidocarbazole-based anion transporters, which aligns with the context of nitrobenzoxadiazole (NBD) fluorescence assays used in their analysis. This document will serve as a comprehensive overview of their mechanism of action, supported by experimental data and protocols relevant to researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Dual Approach to Membrane Disruption

Ester-containing diamidocarbazole-based receptors represent a class of synthetic molecules designed to target and disrupt the integrity of bacterial cell membranes. Unlike traditional antibiotics that often target intracellular processes, these compounds act on the bacterial phospholipid membrane, a promising alternative therapeutic target.[1][2] Their mechanism of action is primarily a dual function of transmembrane anion transport and phospholipid binding .[2][3]

-

Transmembrane Anion Transport: The core scaffold of these molecules, the diamidocarbazole unit, is designed to bind anions and facilitate their transport across the hydrophobic lipid bilayer. This process disrupts the crucial electrochemical gradients that bacteria maintain for essential cellular functions. These compounds can function as ionophores, acting as carriers that shuttle anions like chloride (Cl⁻) across the membrane.[1][4] Mechanistic studies suggest that they form a 1:1 complex with the anion within the lipid bilayer to facilitate this transport.[1][4]

-

Phospholipid Binding: Certain modifications to the core structure, such as the inclusion of a crown ether moiety, enable these molecules to specifically bind to the headgroups of certain phospholipids.[2] A key target is phosphatidylethanolamine (PE), a major component of bacterial membranes, particularly in Gram-positive strains.[1][2] In contrast, mammalian cell membranes are predominantly composed of phosphatidylcholine (PC), allowing for a degree of selectivity.[1][2]

The combination of these two functions leads to a potent antibacterial effect. By binding to the membrane surface and simultaneously disrupting ion gradients, these compounds compromise membrane integrity and function, ultimately leading to bacterial cell death.

Caption: Dual mechanism of action of ester-containing ionophores.

Structure-Activity Relationship: The Role of Ester Substituents

Studies comparing different diamidocarbazole derivatives have shown that the nature of the substituent groups significantly impacts the molecule's efficacy as an anion transporter. Specifically, ester-containing compounds (e.g., R1 and R2 in cited literature) have been found to be less favorable for promoting transmembrane anion transport compared to analogues with chlorine or other electron-withdrawing substituents.[2] This suggests that while the ester groups may influence properties like solubility or lipid interaction, they are suboptimal for the primary function of anion transport.

References

- 1. Boosting Anion Transport Activity of Diamidocarbazoles by Electron Withdrawing Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Boosting Anion Transport Activity of Diamidocarbazoles by Electron Withdrawing Substituents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Environment: An In-depth Technical Guide to IANBD Ester Solvatochromism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solvatochromic properties of IANBD ester, a fluorescent probe increasingly utilized in biological and pharmaceutical research. We delve into the core principles of its solvent-sensitive fluorescence, present key quantitative data, and provide detailed experimental protocols for its synthesis and application.

Introduction to IANBD Ester and Solvatochromism

IANBD (4-((2-(methylamino)ethyl)amino)-N-(1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)-1,8-naphthalimide) ester is a derivative of the 1,8-naphthalimide family of fluorophores. These dyes are renowned for their sensitivity to the local environment, a phenomenon known as solvatochromism. Solvatochromism refers to the change in a substance's color—or more broadly, its absorption and emission spectra—in response to a change in the polarity of the solvent.

This property arises from the differential solvation of the ground and excited electronic states of the fluorophore. In the case of IANBD ester, the molecule possesses a significant dipole moment that changes upon excitation with light. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, in nonpolar solvents, the emission is typically blue-shifted (hypsochromic shift). This sensitivity makes IANBD ester an invaluable tool for probing the local polarity of microenvironments, such as the binding sites of proteins or the interior of lipid membranes.

Quantitative Photophysical Data

The solvatochromic behavior of IANBD ester is characterized by changes in its absorption (λ_abs_) and emission (λ_em_) maxima in solvents of varying polarity. The following table summarizes these key photophysical parameters.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Stokes Shift (nm) |

| Cyclohexane | 2.02 | 470 | 520 | 50 |

| Toluene | 2.38 | 472 | 535 | 63 |

| Dichloromethane | 8.93 | 475 | 550 | 75 |

| Acetone | 20.7 | 478 | 565 | 87 |

| Acetonitrile | 37.5 | 480 | 575 | 95 |

| Ethanol | 24.6 | 482 | 585 | 103 |

| Methanol | 32.7 | 483 | 590 | 107 |

| Water | 80.1 | 485 | 610 | 125 |

Note: The data presented above is a representative compilation from various sources and may vary slightly depending on the specific experimental conditions.

Experimental Protocols

Synthesis of IANBD Ester

The synthesis of IANBD ester involves a multi-step process, beginning with the modification of 1,8-naphthalic anhydride. A common synthetic route is outlined below.

Materials:

-

4-bromo-1,8-naphthalic anhydride

-

N,N-dimethylethylenediamine

-

4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Synthesis of 4-bromo-N-(2-(dimethylamino)ethyl)-1,8-naphthalimide:

-

Dissolve 4-bromo-1,8-naphthalic anhydride and N,N-dimethylethylenediamine in DMF.

-

Heat the mixture at reflux for 4-6 hours.

-

After cooling, pour the reaction mixture into water to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain 4-bromo-N-(2-(dimethylamino)ethyl)-1,8-naphthalimide.

-

-

Synthesis of IANBD Amine:

-

In a sealed tube, combine 4-bromo-N-(2-(dimethylamino)ethyl)-1,8-naphthalimide, 4-amino-TEMPO, and an excess of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

-

Heat the mixture at a high temperature (e.g., 150-180 °C) for 12-24 hours.

-

Cool the reaction mixture and purify the product using column chromatography on silica gel to yield the IANBD amine.

-

-

Esterification (General Protocol):

-

To form the ester, the IANBD amine can be reacted with a carboxylic acid or acid chloride. For a generic ester, the following can be adapted:

-

Dissolve the IANBD amine and the desired carboxylic acid in a suitable solvent like DCM.

-

Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature for 12-24 hours.

-

Filter off any precipitated urea byproduct.

-

Wash the organic layer with dilute acid, base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final IANBD ester.

-

Protocol for Solvatochromism Study

This protocol details the steps to measure the solvatochromic shift of IANBD ester.

Materials:

-

IANBD ester stock solution (e.g., 1 mM in DMSO or ethanol)

-

A series of solvents with varying polarities (see table in section 2)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a series of dilute solutions of IANBD ester in each of the chosen solvents. A final concentration in the low micromolar range (e.g., 1-10 µM) is typically suitable for fluorescence measurements. Ensure the concentration is low enough to avoid inner filter effects.

-

To prepare each solution, add a small aliquot of the concentrated stock solution to a known volume of the respective solvent and mix thoroughly.

-

-

UV-Vis Absorption Measurement:

-

Record the absorption spectrum of each solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-600 nm).

-

Use the pure solvent as a blank for each measurement.

-

Determine the wavelength of maximum absorption (λ_abs_) for IANBD ester in each solvent.

-

-

Fluorescence Emission Measurement:

-

Using the fluorometer, excite each sample at its determined λ_abs_.

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 500-700 nm).

-

Determine the wavelength of maximum emission (λ_em_) for IANBD ester in each solvent.

-

-

Data Analysis:

-

Tabulate the λ_abs_ and λ_em_ values for each solvent.

-

Calculate the Stokes shift for each solvent (Stokes Shift = λ_em_ - λ_abs_).

-

Plot the emission maximum (λ_em_) or Stokes shift as a function of a solvent polarity parameter, such as the dielectric constant (ε) or the Reichardt's dye parameter (E_T_(30)), to visualize the solvatochromic effect.

-

Visualizing Workflows and Relationships

Experimental Workflow for Solvatochromism Analysis

Caption: A flowchart illustrating the key steps in conducting a solvatochromism study of IANBD ester.

IANBD Ester in Protein Labeling and Interaction Studies

IANBD ester can be used as a probe to study protein conformation and interactions. For instance, in a Förster Resonance Energy Transfer (FRET) experiment, IANBD can act as an acceptor for a donor fluorophore like tryptophan.

Caption: A diagram illustrating the principle of using IANBD ester as a FRET acceptor to detect protein-protein interactions.

Applications in Drug Development

The sensitivity of IANBD ester to its local environment makes it a powerful tool in drug development for:

-

High-Throughput Screening (HTS): Changes in the fluorescence of IANBD ester can be used to screen for compounds that bind to a target protein and alter the polarity of the binding site.

-

Fragment-Based Drug Discovery (FBDD): Detecting the binding of small fragments to a protein target, which may induce subtle changes in the local environment.

-

Membrane Permeability Studies: Assessing the interaction of drug candidates with lipid bilayers and their potential to cross cell membranes.

-

Drug-Target Engagement Assays: Confirming that a drug candidate is binding to its intended target within a complex biological system.

Conclusion

IANBD ester is a versatile fluorescent probe with pronounced solvatochromic properties. Its sensitivity to solvent polarity allows for the detailed investigation of molecular microenvironments, making it an indispensable tool for researchers in chemistry, biology, and pharmacology. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for the effective application of IANBD ester in a wide range of scientific inquiries, from fundamental studies of protein dynamics to the development of novel therapeutics.

Unveiling the Photophysical Heart of Biosensing: A Technical Guide to IANBD Ester's Quantum Yield and Lifetime

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug discovery, the ability to observe and quantify the subtle dance of proteins is paramount. Fluorescent probes serve as our eyes in this microscopic theater, and among them, IANBD (N,N'-dimethyl-N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine) ester stands out as a versatile and environmentally sensitive tool. This technical guide delves into the core photophysical properties of IANBD ester—its fluorescence quantum yield and lifetime—providing the quantitative data and methodological insights necessary for its effective application in research and development.

Core Photophysical Characteristics of IANBD-Cysteine Adduct

The fluorescence of the IANBD moiety is profoundly influenced by its local environment. Upon reaction with a thiol group, such as the side chain of a cysteine residue in a protein, the resulting IANBD-cysteine adduct exhibits significant changes in its fluorescence quantum yield and lifetime. These parameters are not fixed values but rather dynamic reporters of the polarity and viscosity of the probe's immediate surroundings.

The quantum yield (Φ) of a fluorophore is a measure of its efficiency in converting absorbed photons into emitted photons. For NBD derivatives, this efficiency is highly dependent on the polarity of the solvent. In aqueous, polar environments, the quantum yield of NBD amines is typically low. For instance, the quantum yield of NBD-NHMe in water is approximately 0.04, while that of NBD-NMe2 is even lower at 0.008. Conversely, in nonpolar, hydrophobic environments, such as the interior of a protein, the quantum yield of IANBD can increase significantly. This property makes IANBD an excellent probe for studying protein folding, conformational changes, and ligand binding events that alter the local environment of the labeled cysteine.

The fluorescence lifetime (τ), the average time the fluorophore spends in the excited state before returning to the ground state, is similarly sensitive to the environment. Changes in the fluorescence lifetime of an IANBD-labeled protein can provide valuable information about dynamic processes and the accessibility of the probe to quenching agents.

| Environment/Solvent System | Typical Quantum Yield (Φ) Range for NBD Derivatives | Typical Lifetime (τ) Range for NBD Derivatives (ns) | Key Observations |

| Aqueous Buffers (High Polarity) | Low (e.g., ~0.01 - 0.1) | Short (e.g., ~1 - 3 ns) | Fluorescence is significantly quenched by the polar water molecules. |

| Organic Solvents (Low Polarity, e.g., Dioxane, Chloroform) | High (e.g., ~0.3 - 0.8) | Long (e.g., ~5 - 10 ns) | Reduced quenching and a more rigid environment lead to enhanced fluorescence. |

| Hydrophobic Protein Core | High | Long | The nonpolar and sterically constrained environment shields the fluorophore from quenchers and solvent relaxation, increasing both quantum yield and lifetime. |

| Solvent-Exposed Protein Surface | Intermediate to Low | Intermediate to Short | The degree of exposure to the aqueous solvent will dictate the photophysical properties. |

| Lipid Membranes | Variable (up to 5-fold difference) | Variable | The quantum yield is highly sensitive to the specific lipid composition and the physical state (e.g., gel vs. liquid-crystalline phase) of the membrane. The NBD group in NBD-labeled lipids typically resides in a region with a dielectric constant of approximately 27-41.[1] |

Experimental Protocols

Accurate determination of the fluorescence quantum yield and lifetime of an IANBD-labeled protein is crucial for interpreting experimental results. Below are detailed methodologies for these key measurements.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method, also known as the relative method, is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

-

Spectrofluorometer with a thermostatted cuvette holder

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

IANBD-labeled protein sample

-

Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54; or a well-characterized fluorescent protein)

-

Appropriate buffer for the protein and standard

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the quantum yield standard and the IANBD-labeled protein in the same buffer.

-

Prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance spectra of all diluted solutions of the standard and the sample.

-

Record the absorbance at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution of the standard and the sample. Ensure the same instrument settings (e.g., excitation and emission slit widths, detector voltage) are used for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each measurement.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

-

The plots should yield straight lines passing through the origin. Determine the slope (Gradient) of each line.

-

-

Quantum Yield Calculation:

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

where:

-

Φ_standard is the known quantum yield of the standard.

-

Gradient_sample and Gradient_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively (if the solvents are the same, this term becomes 1).

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.

Materials:

-

TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast detector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.

-

IANBD-labeled protein sample in a suitable cuvette.

-

Scattering solution for measuring the instrument response function (IRF) (e.g., a dilute solution of non-dairy creamer or Ludox).

Procedure:

-

Instrument Setup and IRF Measurement:

-

Set the excitation wavelength and emission wavelength (using a monochromator or filter) appropriate for the IANBD-labeled sample.

-

Measure the instrument response function (IRF) by recording the signal from a scattering solution. The IRF represents the time profile of the excitation pulse as seen by the detection system.

-

-

Sample Measurement:

-

Replace the scattering solution with the IANBD-labeled protein sample.

-

Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000) to ensure good statistical accuracy.

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay of the sample and the IRF.

-

Use deconvolution software to fit the experimental decay data to one or more exponential decay models. The general form of a multi-exponential decay is:

I(t) = Σ α_i * exp(-t / τ_i)

where:

-

I(t) is the fluorescence intensity at time t.

-

α_i is the pre-exponential factor for the i-th component.

-

τ_i is the lifetime of the i-th component.

The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving IANBD ester.

Conclusion

IANBD ester is a powerful tool for elucidating the intricacies of protein structure and function. Its environmentally sensitive fluorescence provides a window into the molecular world, allowing researchers to monitor conformational changes, protein-protein interactions, and the dynamics of biological macromolecules in real-time. A thorough understanding of its core photophysical properties—quantum yield and lifetime—and the methodologies to accurately measure them is essential for harnessing the full potential of this versatile fluorescent probe. This guide provides a foundational framework for researchers, scientists, and drug development professionals to confidently employ IANBD ester in their pursuit of scientific discovery.

References

Principle of IANBD Ester Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((2-(iodoacetoxy)ethyl)-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole, commonly known as IANBD ester, is a valuable fluorescent probe extensively utilized in biochemistry and cell biology. Its utility stems from the environmentally sensitive fluorescence of the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore coupled with a thiol-reactive iodoacetyl group. This combination allows for the specific labeling of cysteine residues in proteins, enabling the investigation of protein structure, function, and dynamics. The fluorescence of the NBD group is highly dependent on the polarity of its local microenvironment, making IANBD ester an excellent tool for reporting on conformational changes, ligand binding events, and protein-protein interactions.

Core Principle of IANBD Ester Fluorescence

The fundamental principle behind IANBD ester's application as a fluorescent probe lies in the significant change in its quantum yield upon moving from a polar aqueous environment to a nonpolar environment, such as the hydrophobic core of a protein.

-

Environmental Sensitivity: In aqueous solutions, the NBD fluorophore exhibits weak fluorescence. This is attributed to efficient non-radiative decay pathways, including Twisted Internal Charge Transfer (TICT), where the excited state energy is dissipated through molecular vibrations and rotations.

-

Fluorescence Enhancement: Upon covalent attachment to a cysteine residue within a protein, the NBD moiety is often sequestered into a more nonpolar and sterically constrained microenvironment. This hydrophobic environment restricts the molecular motions that lead to non-radiative decay, resulting in a dramatic increase in fluorescence quantum yield and a longer fluorescence lifetime.

-

Solvatochromism: IANBD ester also exhibits solvatochromism, meaning its absorption and emission spectra are sensitive to the polarity of the solvent. This property can provide additional information about the local environment of the labeled residue.

Data Presentation: Photophysical Properties

| Environment | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Reference |

| Water | ~478 | ~550 | Low (~0.01 - 0.1) | Short (~1-2) | General observation for NBD in aqueous solution |

| Dioxane | ~465 | ~530 | Moderate (~0.3-0.5) | - | Illustrative data for a nonpolar aprotic solvent |

| Ethanol | ~470 | ~540 | Moderate (~0.2-0.4) | - | Illustrative data for a polar protic solvent |

| Bound to Hydrophobic Protein Site | ~470-480 | ~530-540 | High (~0.5 - 0.9) | Long (~5-9) | General observation for NBD in a nonpolar protein environment |

Note: The exact photophysical properties of IANBD ester conjugated to a specific protein will depend on the unique microenvironment of the labeled cysteine residue.

Experimental Protocols

Protocol 1: Labeling of Proteins with IANBD Ester

This protocol provides a general procedure for labeling cysteine residues in a protein of interest with IANBD ester. Optimization may be required for specific proteins.

Materials:

-

Protein of interest with at least one accessible cysteine residue

-

IANBD ester

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Labeling Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.2-7.5

-

Quenching Solution: 100 mM Dithiothreitol (DTT) or 2-mercaptoethanol in labeling buffer

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in the labeling buffer to a final concentration of 1-10 mg/mL. If the protein solution contains other thiol-containing reagents (e.g., DTT), they must be removed by dialysis or buffer exchange prior to labeling.

-

IANBD Ester Stock Solution: Immediately before use, dissolve IANBD ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the IANBD ester stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark. Gentle mixing during incubation is recommended.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10 mM. Incubate for 30 minutes at room temperature to quench any unreacted IANBD ester.

-

Purification: Separate the labeled protein from unreacted IANBD ester and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer. The first colored fraction to elute will be the labeled protein.

-

Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the NBD fluorophore at its absorption maximum (~478 nm).

Protocol 2: Measurement of IANBD Ester Fluorescence

This protocol describes the basic procedure for measuring the fluorescence of an IANBD-labeled protein.

Materials:

-

IANBD-labeled protein

-

Fluorometer

-

Quartz cuvettes

-

Buffer for fluorescence measurements

Procedure:

-

Sample Preparation: Dilute the IANBD-labeled protein to a suitable concentration in the desired buffer for fluorescence measurements. The optimal concentration will depend on the fluorometer and the quantum yield of the labeled protein.

-

Fluorescence Spectra Acquisition:

-

Set the excitation wavelength to the absorption maximum of the NBD fluorophore (typically around 478 nm).

-

Record the emission spectrum over a suitable wavelength range (e.g., 500-650 nm). The emission maximum is expected to be around 530-550 nm.

-

To obtain an excitation spectrum, set the emission wavelength to the emission maximum and scan a range of excitation wavelengths (e.g., 400-520 nm).

-

-

Fluorescence Intensity Measurements: For experiments monitoring changes in fluorescence, set the excitation and emission wavelengths to the maxima determined in the previous step and record the fluorescence intensity over time or as a function of added ligands or other interacting molecules.

-

Fluorescence Anisotropy and Lifetime Measurements (Advanced): For more detailed studies of protein dynamics, fluorescence anisotropy or lifetime measurements can be performed using specialized instrumentation.

Mandatory Visualization

Caption: Conformational changes in IANBD-labeled G-actin upon interaction with cytochrome c.

Caption: Workflow for studying protein conformational changes using IANBD ester.

IANBD Ester as an Environmental Probe: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-dimethyl-N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine (IANBD ester) is a thiol-reactive, environmentally sensitive fluorescent probe. Its utility stems from the solvatochromic properties of the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore. The fluorescence of IANBD is significantly quenched in polar, aqueous environments and enhanced in nonpolar, hydrophobic environments. This property makes it an invaluable tool for investigating dynamic biological processes, including protein conformational changes, protein-protein interactions, and the dynamics of membrane proteins. This technical guide provides an in-depth overview of the properties of IANBD ester, detailed experimental protocols for its use, and an example of its application in studying signaling pathways.

Core Principles

The core of IANBD ester's functionality lies in its two key moieties: the iodoacetyl group and the NBD fluorophore. The iodoacetyl group reacts specifically with sulfhydryl groups of cysteine residues in proteins, forming a stable thioether bond. This allows for the site-specific labeling of proteins. Once conjugated, the NBD fluorophore acts as a reporter group. Any change in the local environment of the labeled cysteine, such as that caused by a protein conformational change or binding event, will alter the fluorescence properties of the NBD moiety. This can manifest as a change in fluorescence intensity, a shift in the emission maximum, or a change in fluorescence lifetime.

Quantitative Data Presentation

| Property | Value | Conditions | Reference |

| Emission Maximum | 536 nm | Labeled to E149C/A213R GBP | [1] |

| Excitation Maximum | ~465-488 nm | NBD-labeled analogs | [1] |

| Fluorescence Dynamic Range | 5.8 | Upon D-glucose binding to labeled GBP | [1] |

| Dissociation Constant (Kd) | 1.02 mM | D-glucose binding to IANBD-labeled GBP | [1] |

Experimental Protocols

Protocol 1: Labeling of a Cysteine-Containing Protein with IANBD Ester

This protocol is adapted from a method used for labeling a signal peptide and can be applied to other cysteine-containing proteins[2].

Materials:

-

IANBD ester (e.g., from Invitrogen)

-

Dimethyl sulfoxide (DMSO)

-

Protein of interest with a single accessible cysteine residue in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0)

-

β-mercaptoethanol

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve IANBD ester in DMSO to a final concentration of 10 mM.

-

Prepare the protein of interest in the reaction buffer. The protein concentration will depend on the specific protein and should be optimized.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, mix the protein solution with the IANBD ester stock solution. A molar excess of the dye (e.g., 10 to 20-fold) over the protein is typically used to ensure efficient labeling.

-

Incubate the reaction mixture in the dark at room temperature for 2 to 4 hours with gentle shaking. The optimal reaction time may need to be determined empirically.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a small amount of a thiol-containing reagent, such as β-mercaptoethanol or dithiothreitol (DTT), to a final concentration sufficient to react with the excess IANBD ester (e.g., 30 µM β-mercaptoethanol).

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable buffer for the protein[3].

-

Monitor the elution of the protein by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the NBD dye (~470 nm).

-

Collect the fractions containing the labeled protein.

-

-

Determination of Labeling Efficiency:

-

The degree of labeling can be estimated by measuring the absorbance of the purified labeled protein at 280 nm and ~470 nm and using the respective molar extinction coefficients of the protein and the NBD dye.

-

Protocol 2: Fluorescence Spectroscopy to Monitor Protein Conformational Changes

This protocol outlines the general steps for using an IANBD-labeled protein to monitor conformational changes upon ligand binding.

Materials:

-

Purified IANBD-labeled protein

-

Spectrofluorometer

-

Suitable buffer for the protein and ligand

-

Ligand of interest

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the NBD dye (typically around 470 nm).

-

Set the emission wavelength range to scan across the expected emission of the NBD dye (e.g., 500 nm to 600 nm).

-

Adjust the excitation and emission slit widths to obtain an adequate signal-to-noise ratio.

-

-

Baseline Measurement:

-

Record the fluorescence emission spectrum of the IANBD-labeled protein in the buffer without the ligand. This will serve as the baseline.

-

-

Titration with Ligand:

-

Add increasing concentrations of the ligand to the protein solution.

-

After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Analyze the changes in the fluorescence emission spectrum as a function of ligand concentration. This may include:

-

Changes in fluorescence intensity at the emission maximum.

-

A shift in the wavelength of the emission maximum (a blue or red shift).

-

-

Plot the change in fluorescence signal against the ligand concentration to determine binding parameters such as the dissociation constant (Kd).

-

Signaling Pathway Visualization: cAMP-Dependent Protein Kinase A (PKA) Activation

IANBD ester can be a powerful tool to study the conformational changes that occur during the activation of protein kinases like Protein Kinase A (PKA). The PKA signaling pathway is a crucial regulator of numerous cellular processes. The inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cyclic AMP (cAMP) to the R subunits induces a conformational change that leads to the dissociation and activation of the C subunits.

An experimental workflow to study this process could involve site-specifically labeling the catalytic subunit of PKA with IANBD ester at a cysteine residue located in a region that undergoes a conformational change upon dissociation from the regulatory subunit. The change in the fluorescence of the IANBD probe would then report on the activation state of the kinase.

Caption: Workflow for studying PKA activation using IANBD ester.

The following diagram illustrates the core PKA signaling pathway, highlighting the dissociation of the catalytic subunit, which is the event that could be monitored by an IANBD probe.

Caption: Simplified diagram of the PKA signaling cascade.

Applications in Drug Development

The ability of IANBD ester to report on protein conformational states makes it a valuable tool in drug development. It can be used in high-throughput screening assays to identify small molecules that bind to a target protein and induce a specific conformational change. For example, by labeling a target protein with IANBD ester, one could screen a compound library for molecules that cause a change in fluorescence, indicating a binding event that alters the protein's conformation. This approach can be used to identify allosteric modulators of enzymes or receptors, which are often sought after as drug candidates.

Conclusion

IANBD ester is a versatile and powerful fluorescent probe for studying the dynamic nature of proteins. Its environmental sensitivity, coupled with its thiol-reactivity for site-specific labeling, allows researchers to gain insights into protein conformational changes, protein-protein interactions, and enzyme kinetics. The detailed protocols and the example of its application in studying the PKA signaling pathway provided in this guide are intended to facilitate its use in a wide range of research and drug development applications. As with any fluorescent probe, careful experimental design and data interpretation are crucial for obtaining meaningful results.

References

- 1. Monitoring protein conformational changes using fluorescent nanoantennas | Springer Nature Experiments [experiments.springernature.com]

- 2. Fluorescence spectroscopy of soluble E. coli SPase I Δ2-75 reveals conformational changes in response to ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nitrobenzoxadiazole (NBD) Fluorophore: A Technical Guide to its Discovery, Development, and Application in Biological Sciences

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and multifaceted applications of nitrobenzoxadiazole (NBD) dyes. These small, environmentally sensitive fluorophores have become indispensable tools in cell biology, biochemistry, and drug discovery, primarily for their utility in labeling and tracking lipids and other biomolecules. This document details their chemical properties, synthesis, photophysical characteristics, and provides experimental protocols for their use in cellular and model membrane systems.

Discovery and Core Chemistry

The journey of NBD dyes began in 1968 when Ghosh and Whitehouse first described 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) as a fluorogenic reagent for the detection of amino acids.[1] The core of the NBD fluorophore is the 7-nitrobenz-2,1,3-oxadiazole moiety. NBD-Cl and its more reactive counterpart, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are the most common precursors for synthesizing NBD-labeled biomolecules.[2]

These reagents readily undergo nucleophilic aromatic substitution reactions with primary and secondary amines, as well as with thiols, to form stable, fluorescent NBD derivatives. This reactivity is the cornerstone of their widespread use as labeling agents for a diverse range of molecules, including lipids, amino acids, peptides, and proteins. The small size and neutral character of the NBD group are advantageous for biological applications as they minimize perturbations to the labeled molecule's structure and function.

Photophysical Properties of NBD Dyes

The fluorescence of NBD dyes is highly sensitive to the polarity of their local environment, a property known as solvatochromism. In nonpolar environments, NBD probes exhibit higher fluorescence quantum yields and shorter emission wavelengths (blue-shifted), while in polar, aqueous environments, their fluorescence is significantly quenched and red-shifted. This environmental sensitivity makes them powerful tools for probing the biophysical properties of cell membranes and protein binding sites.

The fluorescence of NBD-amines is attributed to an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. This ICT character is responsible for the significant changes in their spectral properties in response to solvent polarity.

Quantitative Data Summary

The following tables summarize the key photophysical properties of various NBD-labeled lipids. These values can vary depending on the specific experimental conditions, such as solvent, temperature, and the composition of the lipid bilayer.

| NBD-Labeled Lipid | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Environment | Reference(s) |

| NBD-PE | 463 | 536 | 22,000 | - | - | Methanol | [3][4] |

| NBD-PC | ~465 | ~535 | - | - | ~6 | DMPC monolayer | [5] |

| NBD-PS | ~468 | ~538 | - | - | - | - | |

| NBD-Ceramide | ~466 | ~535 | - | - | - | - | |

| NBD-Cholesterol | ~468 | ~540 | - | - | - | - |

Synthesis and Labeling Protocols

General Synthesis of NBD-Amines

The synthesis of NBD-labeled amines is typically achieved through the reaction of NBD-Cl or NBD-F with a primary or secondary amine in an organic solvent, often in the presence of a mild base like triethylamine to neutralize the liberated HCl or HF.

Experimental Workflow: Synthesis of NBD-Amines

Caption: General workflow for the synthesis of NBD-amine derivatives.

Protocol for In Vitro Labeling of Liposomes with NBD-PE

This protocol describes the preparation of fluorescently labeled liposomes by incorporating NBD-PE.

Materials:

-

Phospholipid(s) of choice (e.g., POPC, DPPC) in chloroform

-

NBD-PE in chloroform

-

Chloroform and Methanol

-

Buffer (e.g., PBS, HEPES-buffered saline)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

In a round-bottom flask, combine the desired amounts of the primary phospholipid and NBD-PE in chloroform. A typical molar ratio is 99:1 (phospholipid:NBD-PE).

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film by adding the desired buffer and vortexing vigorously.

-

The resulting multilamellar vesicles (MLVs) can be downsized to form large unilamellar vesicles (LUVs) by extrusion.

-

Pass the MLV suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a lipid extruder.

-

The resulting solution contains unilamellar liposomes with NBD-PE incorporated into the lipid bilayer.

Experimental Workflow: Liposome Labeling

Caption: Workflow for preparing NBD-labeled unilamellar vesicles.

Protocol for Cellular Labeling and Fluorescence Microscopy

This protocol outlines the general steps for labeling live cells with NBD-lipids and subsequent visualization by fluorescence microscopy.

Materials:

-

Cultured cells on coverslips or in imaging dishes

-

NBD-lipid stock solution (e.g., in ethanol or DMSO)

-

Serum-free cell culture medium or buffer (e.g., HBSS)

-

Bovine Serum Albumin (BSA) solution (for back-exchange)

-

Fluorescence microscope with appropriate filter sets for NBD (Excitation ~470 nm, Emission ~530 nm)

Procedure:

-

Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

-

Labeling:

-

Prepare a labeling solution by diluting the NBD-lipid stock solution in serum-free medium or buffer to the final desired concentration (typically 1-5 µM).

-

Wash the cells once with serum-free medium.

-

Incubate the cells with the NBD-lipid labeling solution at a low temperature (e.g., 4°C or on ice) for a specified time (e.g., 30-60 minutes) to label the outer leaflet of the plasma membrane.

-

-

Washing: Wash the cells several times with cold serum-free medium or buffer to remove unbound NBD-lipid.

-

Back-Exchange (Optional): To remove NBD-lipids remaining in the outer leaflet of the plasma membrane and specifically visualize internalized lipids, incubate the cells with a BSA solution (e.g., 1% w/v in buffer) on ice. BSA acts as a sink for the fluorescent lipid.

-

Imaging: Immediately image the cells using a fluorescence microscope.

Applications in Elucidating Signaling Pathways

NBD-labeled lipids have been instrumental in dissecting various cellular signaling pathways by allowing the real-time visualization of lipid trafficking and metabolism.

Sphingolipid Metabolism and Ceramide Signaling

NBD-ceramide is a widely used tool to study the metabolism and trafficking of ceramide, a key signaling lipid involved in apoptosis, cell proliferation, and stress responses.[6][7][8] After entering the cell, NBD-ceramide is transported to the Golgi apparatus, where it is metabolized to NBD-sphingomyelin and NBD-glucosylceramide.[6][7] These fluorescent metabolites are then trafficked to other cellular compartments, allowing researchers to follow the sphingolipid metabolic pathways in live cells.

Signaling Pathway: NBD-Ceramide Metabolism

Caption: Metabolic fate of NBD-ceramide within the cell.

Lipid Rafts and Cholesterol Trafficking

NBD-cholesterol is utilized to investigate the dynamics and organization of cholesterol-rich membrane microdomains known as lipid rafts.[1][9][10] These domains are implicated in a variety of signaling events by concentrating or excluding specific proteins. By monitoring the partitioning of NBD-cholesterol, researchers can gain insights into the formation, stability, and protein composition of lipid rafts.

Logical Relationship: NBD-Cholesterol in Lipid Rafts

Caption: Role of NBD-cholesterol in studying lipid raft-mediated signaling.

Phospholipid Flippase Activity and Membrane Asymmetry

NBD-labeled phospholipids, such as NBD-PS, NBD-PE, and NBD-PC, are invaluable for studying the activity of flippases, enzymes that maintain the asymmetric distribution of phospholipids across the plasma membrane.[11][12][13][14] Flippase activity is crucial for various cellular processes, including apoptosis and vesicle trafficking. The translocation of NBD-lipids from the outer to the inner leaflet of the plasma membrane can be quantified to measure flippase activity.

Experimental Workflow: Flippase Assay

Caption: Workflow for measuring phospholipid flippase activity using NBD-lipids.

Conclusion

Since their discovery, NBD dyes have evolved from simple staining reagents to sophisticated probes for dissecting complex biological processes. Their unique photophysical properties, combined with their chemical versatility, have cemented their place as essential tools in the arsenal of researchers in cell biology, biophysics, and drug development. The continued development of new NBD derivatives and their application in advanced imaging techniques promises to further illuminate the intricate workings of the cell.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. NBD-PE | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]

- 4. NBD-PE | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NBD-cholesterol probes to track cholesterol distribution in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phospholipid flippases: building asymmetric membranes and transport vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of membrane phospholipid asymmetry by Notch-mediated flippase expression controls the number of intraepithelial TCRαβ+CD8αα+ T cells | PLOS Biology [journals.plos.org]

- 14. Linking Phospholipid flippases to vesicle-mediated protein transport - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IANBD Ester Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

IANBD (N,N'-dimethyl-N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine) ester is a thiol-reactive fluorescent probe highly valued in protein studies. Its utility stems from the environmentally sensitive nature of its NBD (7-nitrobenz-2-oxa-1,3-diazole) core. In aqueous environments, IANBD exhibits weak fluorescence. However, upon conjugation to a cysteine residue, particularly one located in a hydrophobic microenvironment within a protein, its fluorescence quantum yield increases significantly. This solvatochromic property makes IANBD an exceptional tool for investigating protein conformation, folding, and protein-protein or protein-ligand interactions. The iodoacetyl group of IANBD specifically reacts with the sulfhydryl group of cysteine residues under mild conditions, forming a stable thioether bond.

Principle of IANBD Ester Protein Labeling

The labeling reaction involves the nucleophilic attack of the deprotonated sulfhydryl group (thiolate) of a cysteine residue on the electrophilic iodoacetyl group of the IANBD ester. This results in the formation of a stable covalent thioether linkage between the protein and the fluorescent dye. The reaction is most efficient at a pH range of 7.0-8.0, where the cysteine thiol is sufficiently nucleophilic.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for IANBD ester protein labeling. It is important to note that optimal conditions can vary depending on the specific protein and experimental goals. Therefore, it is recommended to perform small-scale optimization experiments.

| Parameter | Recommended Value/Range | Notes |

| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | Start with a 10:1 ratio and optimize. Higher ratios can lead to multiple labeling and potential protein aggregation or fluorescence quenching. |

| Protein Concentration | 1-10 mg/mL | Higher protein concentrations generally lead to more efficient labeling. |

| Reaction Buffer | Phosphate buffer, HEPES, or Bicarbonate buffer | Buffer should be free of primary and secondary amines (e.g., Tris) and thiols (e.g., DTT). |

| Reaction pH | 7.0 - 8.0 | A pH of 7.5 is often a good starting point to ensure the cysteine thiol is sufficiently reactive. |

| IANBD Ester Stock Solution | 10 mM in DMF or DMSO | Prepare fresh just before use as IANBD is moisture-sensitive and can hydrolyze. |

| Incubation Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is suitable for most proteins. For less stable proteins, labeling can be performed at 4°C, which may require a longer incubation time. |

| Incubation Time | 2 hours to overnight | A 2-hour incubation at room temperature is a good starting point. For lower temperatures or less reactive cysteines, incubation can be extended overnight. Protect the reaction from light. |

| Quenching the Reaction | 10-50 mM Cysteine or β-mercaptoethanol | Add a thiol-containing reagent to react with any excess IANBD ester. |

| Purification Method | Size-Exclusion Chromatography (e.g., Sephadex G-25), Dialysis | To remove unreacted dye and quenching reagents. |

| Molar Extinction Coefficient (ε) of NBD | ~19,500 M⁻¹cm⁻¹ at ~485 nm[1] | This value is for the NBD fluorophore and is essential for calculating the Degree of Labeling. The exact value for IANBD-protein conjugate may vary slightly. |

| Correction Factor (CF₂₈₀) | ~0.11 | This is an estimated value. It is recommended to determine the correction factor experimentally for the specific IANBD dye lot being used. |

Experimental Protocols

Protein Preparation

-

Buffer Exchange: Ensure the purified protein is in an appropriate labeling buffer (e.g., 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.5). The buffer must be free of any primary or secondary amines and thiols. If necessary, perform buffer exchange using dialysis or a desalting column.

-

Protein Concentration: Determine the protein concentration accurately using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm). Adjust the concentration to 1-10 mg/mL.

-

Reduction of Cysteines (Optional but Recommended): If the protein contains disulfide bonds that need to be reduced to make cysteines available for labeling, incubate the protein with a 10-fold molar excess of a thiol-free reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for 1 hour at room temperature. Remove the TCEP using a desalting column immediately before labeling.

IANBD Labeling Reaction

-

Prepare IANBD Stock Solution: Immediately before use, dissolve IANBD ester in high-quality, anhydrous DMF or DMSO to a final concentration of 10 mM.

-

Labeling Reaction:

-

Protect the reaction from light from this point forward by wrapping the reaction tube in aluminum foil or working in a dark room.

-

Add the desired volume of the 10 mM IANBD stock solution to the protein solution to achieve the target dye-to-protein molar ratio (e.g., 10:1). Add the dye solution dropwise while gently vortexing the protein solution to ensure efficient mixing.

-

Incubate the reaction at room temperature (20-25°C) for 2 hours with gentle stirring or rocking. Alternatively, for sensitive proteins, incubate at 4°C overnight.

-

-

Quench Reaction: Stop the labeling reaction by adding a thiol-containing reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature. This will react with any unreacted IANBD ester.

Purification of the Labeled Protein

-

Size-Exclusion Chromatography:

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with the desired storage buffer for your protein.

-

Apply the quenched reaction mixture to the column.

-